Bienvenue dans la boutique en ligne BenchChem!

1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Medicinal Chemistry GPCR Probe Development Physicochemical Property Profiling

This thieno[2,3-d]pyrimidine-4-piperidine-carboxamide features a distinct 6-ethyl-2-methyl substitution pattern absent from annotated probe molecules. Ideal as a structurally matched negative control for M4 mAChR agonist analogs or for expanding screening library diversity. The primary carboxamide and 6-ethyl group offer orthogonal vectors for focused library synthesis. Procure at research-grade purity for HTS or as an external reference standard; confirmatory profiling required post-hit.

Molecular Formula C15H20N4OS
Molecular Weight 304.41
CAS No. 876887-20-6
Cat. No. B2807398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
CAS876887-20-6
Molecular FormulaC15H20N4OS
Molecular Weight304.41
Structural Identifiers
SMILESCCC1=CC2=C(N=C(N=C2S1)C)N3CCC(CC3)C(=O)N
InChIInChI=1S/C15H20N4OS/c1-3-11-8-12-14(17-9(2)18-15(12)21-11)19-6-4-10(5-7-19)13(16)20/h8,10H,3-7H2,1-2H3,(H2,16,20)
InChIKeyQSPKELULOWOZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 876887-20-6): Chemical Identity, Scaffold Class, and Procurement Baseline


1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 876887-20-6) is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including kinase inhibition, GPCR modulation, and ion channel blockade [1]. The compound incorporates a 4-piperidinecarboxamide moiety, a feature shared with several bioactive analogs that have been profiled in public screening databases [2]. Commercially, it is offered by multiple vendors at ≥95% purity (HPLC) with a molecular formula of C15H20N4OS and molecular weight of 304.41 g/mol . However, unlike several closely related thieno[2,3-d]pyrimidine-piperidine-carboxamide congeners, publicly disclosed target engagement or phenotypic screening data for this specific compound remain absent from primary literature and authoritative databases such as ChEMBL, BindingDB, and PubChem BioAssay as of the search date, limiting the evidence base for quantitative differentiation [3].

Why Generic Thieno[2,3-d]pyrimidine-4-piperidine-carboxamide Substitution Fails: The Structural Sensitivity of Pharmacological Profiles in the 6-Ethyl-2-methyl Congener


Within the thieno[2,3-d]pyrimidine-4-piperidine-carboxamide subseries, even minor alterations to the substitution pattern on the thieno ring produce large, often binary, shifts in target engagement and selectivity. For example, 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (WAY-350471) is reported as an M4 mAChR agonist, yet with a weak EC50 >10 µM that places it at the margin of actionable potency for chemical probe or lead generation purposes [1]. In contrast, a related analog bearing a 2-methyl-5-thiophen-2-yl substitution exhibits an IC50 of 3.31 µM against nuclear receptor coactivator 3 (NCOA3), a completely unrelated target [2]. These data demonstrate that the pharmacophore is exquisitely sensitive to the identity and position of substituents at the 2-, 5-, and 6-positions. Therefore, the 6-ethyl-2-methyl substitution pattern present in 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide constitutes a structurally distinct chemical space that cannot be assumed to recapitulate the activity, selectivity, or off-target liability profile of any other congener without explicit empirical evidence. Generic procurement of an in-class analog as a substitute risks either a complete loss of the desired biological signal or introduction of an uncharacterized polypharmacology profile [3].

Quantitative Differentiation Evidence for 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Against Closest Analogs


Structural Distinctiveness from the 5,6-Dimethyl Analog (WAY-350471/M4 mAChR Agonist-1): Predicted Physicochemical Divergence

The target compound differs from the most frequently cited direct analog, 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (WAY-350471, CAS 785705-53-5), by the replacement of a methyl group at the 6-position with an ethyl group, and the absence of a methyl at the 5-position. This results in a molecular formula of C15H20N4OS (MW 304.41) versus C14H18N4OS (MW 290.38) for the analog [1]. Predicted logP increases from approximately 2.5 (5,6-dimethyl analog) to approximately 2.96 (6-ethyl-2-methyl analog), and the topological polar surface area (tPSA) shifts slightly (58.12 Ų vs. ~58.0 Ų), as computed by standard cheminformatics tools [2]. While these are predicted values, the increased lipophilicity and molecular volume are sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles, making the two compounds non-fungible in a screening or lead optimization context [3].

Medicinal Chemistry GPCR Probe Development Physicochemical Property Profiling

Absence of Validated Biological Annotation Contrasts with Annotated Screening Hits in the Same Scaffold Class

Unlike two close analogs that possess publicly disclosed, albeit weak, biological activity annotations, 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide has no retrievable quantitative target engagement data in any public database [1]. Specifically: (i) 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is annotated as an M4 mAChR agonist with EC50 >10 µM [2]; (ii) 1-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a confirmed hit against NCOA3 with IC50 = 3.31 µM in a luminescence-based HTS assay [3]. The target compound, by contrast, represents a 'dark' chemical space within the series. This absence of annotation is itself a point of differentiation: for researchers seeking a selective control compound that is structurally matched but biologically silent (or uncharacterized) relative to actively profiled analogs, the 6-ethyl-2-methyl variant offers a defined negative-control or tool-compound starting point. Conversely, if a pre-validated biological starting point is required, this compound would not be the appropriate choice without de novo profiling [4].

Target Identification Screening Library Characterization Chemical Probe Development

Commercial Availability and Purity Benchmarking Against the 5,6-Dimethyl Comparator

Both 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide and its 5,6-dimethyl analog (CAS 785705-53-5) are commercially available from multiple vendors at comparable purity specifications (≥95% by HPLC) . The target compound is stocked by at least three independent suppliers (A2B Chem Cat# BK52724, EvitaChem Cat# EVT-2944472, BenchChem) as a non-GMP research-grade material . The 5,6-dimethyl analog is more broadly distributed (e.g., MuseChem, Aladdin, Chem960) and is explicitly marketed under the functional annotation 'M4 mAChR agonist-1,' which may command a premium price or influence lot-to-lot quality control specific to that biological annotation . From a procurement standpoint, the target compound offers equivalent or potentially lower cost due to the absence of functional branding, but without the accompanying quality control documentation that verifies functional activity (e.g., lot-specific EC50 confirmation). For applications where the biological annotation is irrelevant (e.g., use as a synthetic intermediate, analytical standard, or in-house screening deck expansion), the 6-ethyl-2-methyl variant may provide a cost-advantaged alternative to the functionally annotated analog [1].

Chemical Procurement Vendor Benchmarking Screening Library Supply

Recommended Application Scenarios for 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Based on Evidence


Structurally Matched Negative Control or Inert Scaffold for Thieno[2,3-d]pyrimidine-based Chemical Probe Studies

Given the absence of known biological activity annotations for this compound, it serves as an ideal structurally matched negative control for experiments involving the 5,6-dimethyl analog (M4 mAChR agonist) or other active thieno[2,3-d]pyrimidine-4-piperidine-carboxamide congeners. Use at equimolar concentrations to control for non-specific effects attributable to the thienopyrimidine scaffold or the piperidine-carboxamide moiety, distinct from target-specific pharmacology . The increased lipophilicity (clogP ~2.96 vs. ~2.5) should be accounted for when interpreting any differential cellular permeability or cytotoxicity readouts [1].

Screening Library Diversification for Chemotype Coverage in High-Throughput Screening

The compound expands the chemical diversity of a thieno[2,3-d]pyrimidine-focused screening library by introducing the 6-ethyl-2-methyl substitution pattern, which is absent from commercially available annotated probe molecules. Incorporating this 'dark chemical matter' chemotype enables comprehensive SAR exploration in HTS campaigns, potentially revealing novel target interactions not accessible with the methyl-only substituted analogs [2]. Procurement at standard ≥95% purity is sufficient for primary screening; confirmatory dose-response and selectivity profiling will be required post-hit identification .

Synthetic Intermediate for Derivatization at the Carboxamide or Piperidine Ring

The primary carboxamide group at the piperidine 4-position and the ethyl substituent at the thieno 6-position provide two orthogonal vectors for further chemical elaboration. The compound can serve as a starting material for amide coupling, N-alkylation, or hydrolysis reactions to generate focused libraries of derivatives with systematically varied substituents. This approach is supported by the synthetic accessibility of related thieno[2,3-d]pyrimidine-4-piperidine intermediates reported in the patent literature [3]. The commercial availability of the compound at research-grade purity (≥95%) from multiple vendors supports its use as a reliable synthetic building block .

Analytical Reference Standard for Method Development and Metabolite Identification Studies

If a research program has independently generated pharmacological data for this compound (e.g., an internal hit from a phenotypic screen), the commercially available material can be procured as an external reference standard to verify identity, purity, and stability across different batches. The well-defined molecular properties (MW 304.41, C15H20N4OS, exact mass 304.1358) facilitate the development of LC-MS/MS or HPLC-UV quantification methods suitable for metabolic stability, plasma protein binding, or in vivo pharmacokinetic studies in the context of that internal program [4].

Quote Request

Request a Quote for 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.